molecular formula C8H16O2S B14231836 Propanoic acid, 2,2-dimethyl-, 2-(methylthio)ethyl ester CAS No. 503816-66-8

Propanoic acid, 2,2-dimethyl-, 2-(methylthio)ethyl ester

Cat. No.: B14231836
CAS No.: 503816-66-8
M. Wt: 176.28 g/mol
InChI Key: RTFIULSJXOUJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2,2-dimethyl-, 2-(methylthio)ethyl ester is an organic compound with the molecular formula C8H16O2S It is a derivative of propanoic acid, where the hydrogen atoms are replaced by a 2,2-dimethyl group and a 2-(methylthio)ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2-dimethyl-, 2-(methylthio)ethyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 2-(methylthio)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the production rate and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dimethyl-, 2-(methylthio)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Propanoic acid, 2,2-dimethyl-, 2-(methylthio)ethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dimethyl-, 2-(methylthio)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The 2-(methylthio)ethyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2,2-dimethyl-, ethyl ester: Similar in structure but lacks the 2-(methylthio)ethyl group.

    Propanoic acid, 2-methyl-, ethyl ester: Contains a 2-methyl group instead of the 2,2-dimethyl group.

    Propanoic acid, 2,2-dimethyl-, 2-(methylthio)ethyl ester: The compound of interest.

Uniqueness

This compound is unique due to the presence of both the 2,2-dimethyl group and the 2-(methylthio)ethyl ester group

Properties

CAS No.

503816-66-8

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

IUPAC Name

2-methylsulfanylethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C8H16O2S/c1-8(2,3)7(9)10-5-6-11-4/h5-6H2,1-4H3

InChI Key

RTFIULSJXOUJLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCCSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.